4-METHOXY-D3-BENZALDEHYDE-alpha-D1
Description
Significance of Deuterium (B1214612) as a Stable Isotope in Chemical and Biochemical Investigations
Deuterium (²H or D), a stable isotope of hydrogen, holds a unique and significant place in scientific research. It contains one proton and one neutron, making it about twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This substantial mass difference distinguishes it easily in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
One of the most important consequences of this mass difference is the kinetic isotope effect (KIE). Chemical bonds involving deuterium are stronger and break more slowly than those involving protium. wikipedia.orgbritannica.com This phenomenon is a cornerstone of mechanistic studies, allowing chemists to determine which chemical bonds are broken during the rate-determining step of a reaction. In medicinal chemistry, this effect is strategically employed to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. wikipedia.orgyoutube.com Furthermore, deuterated compounds are invaluable as non-radioactive, stable isotopic tracers for studying metabolic pathways and are widely used as internal standards for quantitative analysis, ensuring accuracy and precision in complex biological samples. clearsynth.comaptochem.com
Contextualization of Deuterated Aromatic Aldehydes in Advanced Synthesis and Analytical Methodologies
Deuterated aromatic aldehydes are a specific class of isotopically labeled compounds that serve as crucial building blocks and analytical tools. Aldehydes are highly versatile functional groups in organic synthesis, and their deuterated forms provide access to a wide array of more complex labeled molecules. nih.gov The recent demand for deuterated compounds, spurred by the approval of the first deuterated drug by the FDA in 2017, has driven the development of efficient methods for their synthesis. nih.govarizona.edu
In analytical chemistry, particularly in mass spectrometry-based bioanalysis, deuterated aromatic aldehydes and their derivatives are frequently used as internal standards. aptochem.comnih.gov An ideal internal standard co-elutes with the analyte of interest and has a similar ionization response but a different mass, allowing for precise quantification while compensating for variations in sample preparation and instrument response. aptochem.commyadlm.org The development of novel synthetic methods, such as N-heterocyclic carbene (NHC) catalysis and flow synthesis, has made a wide range of deuterated aromatic aldehydes more accessible for these applications. nih.govgoogle.comtn-sanso.co.jp
Research Landscape and Specific Academic Interest in 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
Within the family of deuterated aromatic aldehydes, this compound represents a molecule with specific labeling patterns that make it particularly useful. This compound is a derivative of 4-methoxybenzaldehyde (B44291) (also known as p-anisaldehyde), where the three hydrogen atoms on the methoxy (B1213986) group's methyl are replaced by deuterium (D3), and the hydrogen on the aldehyde's carbonyl carbon is also replaced by deuterium (D1).
This specific labeling makes it an excellent internal standard for quantitative analysis of methoxy-containing compounds, such as certain methoxyamphetamines. chemicalbook.com The deuterium on the aldehyde carbon can be used to study reaction mechanisms involving the formyl group, while the deuterated methoxy group serves as a distinct mass tag. Research has focused on developing efficient synthetic routes to such specifically labeled molecules. For instance, methods have been developed for direct hydrogen-deuterium exchange at the formyl group of aromatic aldehydes using organocatalysts. google.comresearchgate.net The compound serves as a valuable precursor in synthesizing more complex deuterated molecules for pharmacokinetic studies and as a tool in nuclear magnetic resonance (NMR) and mass spectrometry to achieve higher precision in mechanistic and metabolic investigations.
Compound Data
Below are tables detailing the properties of this compound and its non-deuterated parent compound, 4-Methoxybenzaldehyde.
Table 1: Properties of this compound
Table 2: Properties of 4-Methoxybenzaldehyde (p-Anisaldehyde) sigmaaldrich.com
An in-depth analysis of the synthetic methodologies for the preparation of this compound and related deuterated aromatic aldehydes reveals a variety of sophisticated chemical strategies. These methods are crucial for the synthesis of isotopically labeled compounds which serve as important tools in mechanistic studies, metabolic tracing, and in the development of pharmaceuticals with improved pharmacokinetic profiles. The synthesis of this compound requires specific deuterium incorporation at two distinct sites: the formyl group (alpha-d1) and the methoxy group (d3). This article explores the established and emerging techniques for achieving such specific deuteration.
Structure
3D Structure
Properties
CAS No. |
342611-03-4 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
deuterio-[4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3,6D |
InChI Key |
ZRSNZINYAWTAHE-BKLIMVFQSA-N |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Applications of 4 Methoxy D3 Benzaldehyde Alpha D1 in Mechanistic Organic and Biological Chemistry
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)libretexts.orgwikipedia.orgnih.gov
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The study of KIEs provides invaluable insights into the rate-determining steps of a reaction and the nature of the transition states involved. libretexts.org 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is particularly well-suited for these studies due to its dual deuterium (B1214612) labeling.
Primary Deuterium Kinetic Isotope Effects in Aldehyde Reactivity and Bond Cleavage Events
A primary deuterium kinetic isotope effect (kH/kD) is observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. libretexts.org In the case of this compound, the deuterium atom at the alpha position (the aldehydic carbon) is the key to probing reactions that involve the cleavage of the C-D bond. A significant primary KIE (typically ranging from 2 to 7) would be expected for reactions where the abstraction of the aldehydic hydrogen (or deuterium) is the slowest step. libretexts.org
For instance, in a Cannizzaro reaction, which involves the disproportionation of an aldehyde, the transfer of a hydride ion from one aldehyde molecule to another is a critical step. By comparing the reaction rates of 4-methoxybenzaldehyde (B44291) and this compound, a significant kH/kD value would provide strong evidence for the C-H(D) bond cleavage being the rate-determining step.
To illustrate this, consider the following hypothetical data for a generic hydride transfer reaction:
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | kH/kD |
| 4-methoxybenzaldehyde | 2.4 x 10⁻⁴ | 6.0 |
| This compound | 4.0 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
A kH/kD value of 6.0, as shown in the table, would strongly suggest that the cleavage of the aldehydic C-H/C-D bond is central to the reaction's slowest step.
Secondary Deuterium Kinetic Isotope Effects and Steric Influences on Transition States
Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can provide crucial information about changes in hybridization and steric environment at the transition state. wikipedia.org The deuterium atoms on the methoxy (B1213986) group (-OCD3) of this compound are perfectly positioned to probe these more subtle effects.
For example, in a nucleophilic addition to the carbonyl group, the hybridization of the aldehydic carbon changes from sp² to sp³. This change in geometry can be influenced by the steric bulk of the nearby methoxy group. The replacement of hydrogen with the slightly larger deuterium atoms in the methoxy group can lead to a small but measurable change in the reaction rate. An inverse KIE (kH/kD < 1) might be observed if the transition state is more sterically crowded than the reactants, while a normal KIE (kH/kD > 1) could indicate a less crowded transition state.
Solvent Deuterium Isotope Effects in Catalytic and Enzymatic Systems
When a reaction is carried out in a deuterated solvent, such as D₂O, a solvent isotope effect can be observed. acs.org This effect can arise from the solvent acting as a reactant, catalyst, or simply from changes in solvation of the reactants and the transition state. acs.org By using this compound in conjunction with deuterated solvents, researchers can deconvolve the roles of the substrate and the solvent in the reaction mechanism.
For instance, in an acid-catalyzed acetal (B89532) formation, where the protonation of the carbonyl oxygen is a key step, using D₃O⁺ in D₂O would allow for the study of the proton transfer step. By comparing the rates of the reaction with the deuterated and non-deuterated aldehyde, one can distinguish between the primary KIE from the C-D bond cleavage (if any) and the solvent isotope effect from the deuterated medium.
Tracer Studies in Complex Chemical and Biochemical Transformationsnih.gov
The isotopic labels on this compound serve as powerful tracers to follow the fate of the molecule or its fragments through complex reaction pathways. nih.gov Mass spectrometry and NMR spectroscopy can be used to detect the presence and location of the deuterium atoms in the products, providing a clear picture of the transformations that have occurred. nih.gov
Tracking Carbonyl Group Transformations in Synthetic Pathways
In multi-step organic syntheses, it is often crucial to understand how a particular functional group is transformed. The deuterium label on the aldehyde group of this compound allows for the unambiguous tracking of the carbonyl carbon. For example, in a reaction sequence where the aldehyde is first converted to an alcohol, then to an alkyl halide, and finally used in a coupling reaction, the presence of the deuterium atom in the final product would confirm that the original carbonyl carbon has been retained throughout the sequence. This can be particularly useful in the development of new synthetic methodologies where the reaction pathway is not immediately obvious. nih.gov
The deuterated methoxy group can also serve as a tracer to ensure the integrity of this part of the molecule during a synthetic sequence.
Investigations into Enzyme-Catalyzed Aldehyde Deformylation Mechanisms
Aldehyde deformylation, the removal of a carbonyl group, is an important reaction in both biological and synthetic chemistry. acs.org Enzymes that catalyze this reaction are of significant interest for their potential in biofuel production and fine chemical synthesis. rsc.org this compound can be a valuable tool in elucidating the mechanisms of these enzymes.
For example, in the study of a hypothetical aldehyde deformylase, if the enzyme catalyzes the conversion of 4-methoxybenzaldehyde to anisole (B1667542), the use of this compound would help to determine the fate of the aldehydic deuterium. If the resulting anisole is found to be deuterated at the corresponding position, it would suggest a mechanism involving a direct decarbonylation. Conversely, if the deuterium is lost to the solvent or ends up in a different product, it would point towards a more complex, multi-step mechanism.
The following table illustrates hypothetical outcomes of a tracer study on an aldehyde deformylase:
| Substrate | Major Product | Deuterium Location in Product | Mechanistic Implication |
| This compound | Anisole | No deuterium | Deuterium is abstracted during the reaction. |
| This compound | Anisole-d1 | Deuterium on the aromatic ring | A rearrangement or migration has occurred. |
This is a hypothetical data table for illustrative purposes.
Stereochemical Investigations Utilizing Deuterium Labeling
The precise location of deuterium in this compound makes it an invaluable substrate for stereochemical investigations. The deuterium at the alpha-position (the aldehydic carbon) is particularly crucial for probing reactions where this C-H bond is either broken or its environment is altered during the formation of a new stereocenter. Such studies often rely on the measurement of kinetic isotope effects (KIEs). wikipedia.org
A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For the C-D bond at the alpha-position, a primary KIE is observed if this bond is cleaved in the rate-determining step of the reaction. Conversely, a secondary KIE can be observed if the bond is not broken but the hybridization of the aldehydic carbon changes during the reaction, for instance, from sp² to sp³. wikipedia.org
In the realm of asymmetric synthesis, where the preferential formation of one enantiomer or diastereomer is the goal, KIEs can provide profound insights into the transition state geometry and the origins of stereoselectivity. nih.gov The use of this compound allows researchers to dissect the steric and electronic interactions that govern the facial selectivity of nucleophilic attack on the carbonyl group.
Detailed Research Findings:
While specific published studies focusing exclusively on this compound in stereochemical investigations are not abundant, the principles can be illustrated through established reactions where analogous deuterated aldehydes have been employed. A prime example is the asymmetric reduction of prochiral ketones and aldehydes, or additions of organometallic reagents.
Consider the asymmetric addition of a nucleophile to 4-methoxybenzaldehyde, catalyzed by a chiral ligand. The nucleophile can attack the carbonyl face from either the Re or Si face, leading to two possible enantiomeric products. By using this compound, one can measure the rates of formation of the two enantiomers and determine if the isotopic substitution influences the enantiomeric excess (ee).
A change in enantioselectivity upon deuterium substitution would be a clear indicator that the C-H(D) bond plays a role in the stereodetermining transition state. This could be due to subtle steric differences between hydrogen and deuterium or changes in vibrational frequencies that affect the stability of the diastereomeric transition states. nih.gov
Another relevant area of investigation is the Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid. libretexts.orgbyjus.com The mechanism involves the transfer of a hydride (or deuteride (B1239839) in this case) from a tetrahedral intermediate to a second aldehyde molecule. byjus.com In a crossed Cannizzaro reaction, using this compound and a non-deuterated aldehyde, the KIE can reveal details about the hydride transfer step.
Table 1: Hypothetical Kinetic Isotope Effects in the Asymmetric Reduction of 4-Methoxybenzaldehyde
This table illustrates the expected KIE values in a hypothetical asymmetric reduction of 4-methoxybenzaldehyde versus its alpha-deuterated analog, leading to the corresponding enantiomeric alcohols. The data is based on established principles of KIEs in asymmetric catalysis. nih.gov
| Catalyst System | Substrate | kH/kD (R-enantiomer) | kH/kD (S-enantiomer) | Impact on Enantioselectivity |
| Chiral Ruthenium Complex | 4-Methoxybenzaldehyde / this compound | 1.15 | 1.05 | Increase in ee of the S-enantiomer |
| Chiral Borane (B79455) Reagent | 4-Methoxybenzaldehyde / this compound | 0.95 (inverse) | 0.98 (inverse) | Minor change in ee |
Table 2: Analysis of Mechanistic Implications from KIE Data
This table provides a detailed analysis of the hypothetical data presented in Table 1, connecting the observed KIE values to the underlying reaction mechanism and stereochemical control.
| Observation | Mechanistic Interpretation |
| Normal KIE (kH/kD > 1) for the major enantiomer with the Ru catalyst. | Suggests that the C-H(D) bond is involved in the stereodetermining transition state, likely through agostic interactions or hyperconjugation that stabilizes the transition state leading to the major product. The difference in KIE for the two enantiomers indicates that these interactions are more pronounced in the favored pathway. |
| Inverse KIE (kH/kD < 1) with the chiral borane reagent. | An inverse KIE is often indicative of a change in hybridization from sp² to a more constrained sp³-like transition state. The small difference between the KIEs for the two enantiomers suggests that the C-H(D) bond is not the primary factor dictating stereoselectivity in this system. |
| The D3-methoxy group as a spectroscopic marker. | The deuterons on the methoxy group do not typically induce a significant KIE on the carbonyl reactivity. However, they serve as a clean spectroscopic marker in ¹H NMR and can be used for unambiguous product identification and quantification in mass spectrometry-based kinetic studies. |
Advanced Spectroscopic Characterization and Quantitative Analysis Applications of 4 Methoxy D3 Benzaldehyde Alpha D1
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The introduction of deuterium (B1214612) atoms into a molecule, such as in 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, provides unique advantages for NMR analysis.
Deuterium NMR (²H NMR) for Structure Verification and Isotopic Enrichment Determination
Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. magritek.comhuji.ac.il This technique is instrumental in verifying the specific sites of deuteration and determining the level of isotopic enrichment. For highly deuterated compounds where the corresponding proton signals in ¹H NMR are very weak, ²H NMR becomes an essential tool for structural confirmation. sigmaaldrich.com The ²H NMR spectrum of this compound would show distinct signals corresponding to the deuterium on the aldehyde group (alpha-D1) and the methoxy (B1213986) group (D3), confirming the successful and specific labeling of the compound. sigmaaldrich.comresearchgate.net The integration of these signals can be used to quantify the deuterium enrichment at each position. sigmaaldrich.com
Deuterium Isotope Effects on Carbon-13 Chemical Shifts (²Δ¹³C) as Probes for Hydrogen Bonding and Structural Dynamics
The substitution of a proton with a deuterium atom can cause small but measurable changes in the chemical shifts of neighboring carbon-13 nuclei, an effect known as the deuterium isotope effect on ¹³C chemical shifts (²Δ¹³C). researchgate.netnih.govmdpi.com These isotope effects are a sensitive probe of the molecular environment, including hydrogen bonding and other non-covalent interactions. researchgate.netfu-berlin.de In this compound, the deuterium atoms on the methoxy group and the aldehyde carbon can influence the ¹³C chemical shifts of the aromatic ring carbons. The magnitudes of these isotope effects can provide insights into the conformational preferences and intermolecular interactions of the molecule in solution. nih.govnih.gov For instance, changes in the ²Δ¹³C values upon solvent alteration can reveal details about solvent-solute hydrogen bonding interactions.
Proton NMR (¹H NMR) for Residual Protium (B1232500) Analysis and Solvent Effects
While ²H NMR is used to observe the deuterium nuclei, proton NMR (¹H NMR) is crucial for analyzing the remaining protons (residual protium) in a deuterated compound. nih.gov In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals for the methoxy and aldehyde protons confirms a high degree of deuteration. The remaining signals from the aromatic protons can be analyzed to study the electronic effects of the deuterated substituents.
The choice of deuterated solvent for NMR analysis can also influence the chemical shifts of the analyte's protons due to solvent-solute interactions. researchgate.netquora.comunn.edu.ng Comparing the ¹H NMR spectra of this compound in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) can provide information about these interactions. For example, a downfield shift of the aromatic proton signals in a more polar solvent could indicate stronger hydrogen bonding between the solvent and the aldehyde group.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Benzaldehyde Derivatives
| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| Benzaldehyde docbrown.info | CDCl₃ | ~10.0 | ~7.5-7.9 | N/A |
| 4-Methoxybenzaldehyde (B44291) hmdb.ca | CDCl₃ | ~9.87 | ~6.9-7.8 | ~3.8 |
| This compound | CDCl₃ | Absent or significantly reduced | Present | Absent or significantly reduced |
Mass Spectrometry (MS) in Quantitative and Qualitative Research Applications
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. Deuterated compounds like this compound are widely used as internal standards in MS-based quantitative analysis. clearsynth.comaptochem.com
Use as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Accurate Quantitation
In quantitative analytical methods, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls. aptochem.com The ideal internal standard has physicochemical properties very similar to the analyte of interest. aptochem.com Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because they co-elute with the non-deuterated analyte in chromatographic separations and exhibit similar ionization efficiency in the mass spectrometer's ion source. aptochem.comchromforum.org
This compound, with a mass difference of +4 compared to its non-deuterated counterpart, is an excellent internal standard for the quantification of 4-methoxybenzaldehyde. In a typical GC-MS or LC-MS/MS experiment, the analyte and the internal standard are monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), respectively. The ratio of the analyte's signal to the internal standard's signal is used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric measurement corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification. nih.govnih.gov
Application in Analytical Method Validation and Compensation for Matrix Effects in Complex Samples
The use of a deuterated internal standard is critical for the validation of analytical methods, ensuring their accuracy, precision, linearity, and robustness. clearsynth.com One of the major challenges in analyzing complex biological or environmental samples is the "matrix effect," where other components in the sample interfere with the ionization of the analyte, leading to ion suppression or enhancement. clearsynth.comnih.gov Because the deuterated internal standard is chemically almost identical to the analyte, it experiences the same matrix effects. chromforum.org By calculating the ratio of the analyte to the internal standard, these matrix effects are effectively canceled out, allowing for accurate quantification even in complex matrices. clearsynth.com The use of this compound as an internal standard is therefore essential for developing reliable and validated analytical methods for the determination of 4-methoxybenzaldehyde in various sample types.
Interactive Data Table: Key Properties for MS-based Analysis
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in MS Analysis |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Analyte |
| This compound | C₈H₄D₄O₂ | 140.17 | Internal Standard |
Isotopic Distribution Analysis via High-Resolution Mass Spectrometry for Purity Assessment
High-resolution mass spectrometry is an indispensable tool for verifying the isotopic enrichment and purity of deuterated compounds like this compound. nist.gov This technique offers the mass accuracy and resolution required to distinguish between the different isotopologues of the molecule, which differ by the number of deuterium atoms incorporated.
The assessment of isotopic purity is critical, as the presence of undeuterated or partially deuterated species can impact the accuracy of quantitative analyses where this compound is used as an internal standard. nih.gov The general methodology for this analysis involves acquiring a full-scan high-resolution mass spectrum of the compound. The resulting spectrum displays a cluster of peaks corresponding to the different isotopic variants of the molecule.
For this compound, the primary ion of interest is the one containing three deuterium atoms in the methoxy group and one deuterium atom at the alpha-position of the aldehyde. The analysis focuses on the relative intensities of the ion signals for the fully deuterated species (d4) and any lesser-deuterated species (d3, d2, d1, and d0). The isotopic enrichment is then calculated from the relative abundances of these isotopologues.
Key Parameters in Isotopic Purity Assessment:
| Parameter | Description | Significance |
| Isotopic Enrichment | The percentage of the labeled isotope (deuterium) at the specified positions within the molecule. For this compound, this is typically specified to be high, often around 99 atom % D. cdnisotopes.com | A high isotopic enrichment ensures a strong and distinct signal for the labeled internal standard, minimizing interference from naturally occurring isotopes. |
| Chemical Purity | The percentage of the desired chemical compound, irrespective of its isotopic composition. This is often determined by techniques like High-Performance Liquid Chromatography (HPLC) and is typically greater than 95%. lgcstandards.comeptes.com | High chemical purity ensures that the measured response is not influenced by chemical impurities that may have similar masses or retention times. |
| Isotopologue Distribution | The relative abundance of molecules with different numbers of deuterium atoms (e.g., d4, d3, d2, d1, d0). | This distribution provides a detailed picture of the isotopic composition and is used to calculate the precise isotopic enrichment. |
While specific research data on the isotopic distribution of this compound is not extensively published in peer-reviewed literature, the principles of the analysis are well-established. The theoretical mass of the fully deuterated [M]+ ion is calculated based on its molecular formula, C₈H₄D₄O₂, and compared against the experimentally observed mass-to-charge ratio (m/z) in the high-resolution mass spectrum.
Theoretical and Observed Mass:
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.0524 |
| This compound | C₈H₄D₄O₂ | 140.0773 |
The high-resolution mass spectrum would be scrutinized for the presence of the ion at m/z 140.0773 and its relative intensity compared to ions at m/z 139.0710 (d3), 138.0647 (d2), 137.0584 (d1), and 136.0521 (d0). The very low abundance or absence of signals at these lower masses would confirm the high isotopic purity of the compound. This detailed analysis ensures the reliability of this compound as an internal standard in demanding quantitative mass spectrometry-based assays.
4 Methoxy D3 Benzaldehyde Alpha D1 As a Precursor in Advanced Chemical Synthesis Research
Utilization in Multicomponent Reactions for the Generation of Deuterated Product Libraries
Multicomponent reactions (MCRs) are powerful one-pot transformations that combine three or more starting materials to construct complex products, offering high efficiency and atom economy. nih.govresearchgate.netbeilstein-journals.org The use of deuterated building blocks, such as deuterated aldehydes, in MCRs allows for the straightforward synthesis of large libraries of deuterium-labeled compounds. nih.govresearchgate.netbeilstein-journals.org These libraries are invaluable in drug discovery for screening and identifying compounds with improved metabolic stability. nih.govnih.govresearchgate.net
While specific research focusing exclusively on 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 in MCRs is not extensively documented in publicly available literature, the principles are well-established through studies with other [D1]-aldehydes. nih.govresearchgate.netbeilstein-journals.org These studies demonstrate that the deuterium (B1214612) label at the aldehyde position is often retained in the final product, allowing for site-specific deuteration. nih.govresearchgate.netbeilstein-journals.org
Several key MCRs are amenable to the incorporation of deuterated aldehydes, showcasing the potential of precursors like this compound for generating diverse deuterated scaffolds.
Table 1: Examples of Multicomponent Reactions Utilizing Deuterated Aldehydes
| Multicomponent Reaction | Reactants | Resulting Deuterated Product Scaffold | Reference |
|---|---|---|---|
| Ugi Reaction | [D1]-Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides | nih.govbeilstein-journals.org |
| Passerini Reaction | [D1]-Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides | nih.govbeilstein-journals.org |
| Biginelli Reaction | [D1]-Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) | researchgate.net |
| Hantzsch Dihydropyridine Synthesis | [D1]-Aldehyde, 2 eq. β-Ketoester, Ammonia | 1,4-Dihydropyridines | nih.gov |
The use of this compound in these reactions would yield products with a deuterated methoxy (B1213986) group and a deuterated stereocenter where the aldehyde was incorporated. The dual labeling offers a unique advantage for mechanistic studies and for probing metabolic pathways.
Role in the Targeted Synthesis of Complex Labeled Organic Molecules
The targeted synthesis of complex organic molecules with isotopic labels is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. clearsynth.comnih.gov Deuterated precursors like this compound are instrumental in the precise installation of deuterium into a target molecule.
The presence of deuterium at the aldehydic carbon (the alpha position) is of particular interest for studying kinetic isotope effects (KIEs). wikipedia.org The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. wikipedia.org This phenomenon can be exploited in the synthesis of complex molecules to understand reaction mechanisms or to enhance the stability of the final product.
While specific examples of complex molecules synthesized from this compound are not widely reported, the strategy of using deuterated aldehydes is evident in the synthesis of deuterated pharmaceuticals. For instance, deuterated analogs of several FDA-approved calcium channel blockers have been synthesized using [D1]-aldehydes in MCRs to improve their metabolic profiles. nih.govresearchgate.net
The synthesis of labeled natural products and their analogs is another area where this compound could be a valuable precursor. nih.gov By incorporating this labeled building block, researchers can trace the metabolic fate of the resulting complex molecule in biological systems.
Development of Deuterated Building Blocks for Research in Chemical Biology and Drug Discovery
The development of novel deuterated building blocks is a cornerstone of modern medicinal chemistry and chemical biology. this compound not only serves as a precursor for complex molecules but can also be transformed into other valuable deuterated building blocks.
The aldehyde functionality can be readily converted into a variety of other functional groups, each retaining the isotopic labels. These transformations allow for the creation of a suite of deuterated synthons from a single precursor.
Table 2: Potential Deuterated Building Blocks Derived from this compound
| Derived Building Block | Transformation | Potential Application |
|---|---|---|
| 4-Methoxy-d3-benzyl-alpha-d1-alcohol | Reduction | Synthesis of esters, ethers, and halides |
| 4-Methoxy-d3-benzoic-alpha-d1-acid | Oxidation | Amide and ester synthesis |
| 4-Methoxy-d3-benzyl-alpha-d1-amine | Reductive Amination | Synthesis of amides and secondary/tertiary amines |
The primary application of these second-generation deuterated building blocks is in drug discovery. The "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. nih.gov This can slow down metabolism, leading to improved pharmacokinetic properties such as a longer half-life, reduced formation of toxic metabolites, and potentially a lower required dose. nih.govresearchgate.net The deuterated methoxy group in this compound is particularly relevant in this context, as methoxy groups are common sites of metabolic oxidation by cytochrome P450 enzymes.
In chemical biology, these building blocks can be incorporated into probes to study enzyme mechanisms, protein-ligand interactions, and metabolic pathways with greater clarity. clearsynth.comstrath.ac.uk The unique isotopic signature provides a powerful tool for tracing the journey of molecules in complex biological environments.
Future Research Directions and Emerging Methodologies for Deuterated Aromatic Aldehydes
Development of Novel and Sustainable Deuteration Techniques with Enhanced Selectivity and Efficiency
Recent years have seen a surge in the development of innovative methods for deuterium (B1214612) labeling that offer greater selectivity, efficiency, and sustainability compared to traditional approaches. chemicalbook.com These include:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formyl-selective deuteration of aldehydes using D₂O as the deuterium source. rsc.org This method often proceeds under mild conditions and exhibits excellent functional group tolerance.
Organocatalysis: N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts to promote the direct hydrogen-deuterium exchange of the formyl group in a variety of aldehydes. princeton.edu
Transient Directing Groups: The use of transient directing groups in palladium-catalyzed hydrogen isotope exchange reactions allows for the selective deuteration of specific positions on the aromatic ring of aldehydes.
These advancements are making the synthesis of complex deuterated molecules more accessible and cost-effective, paving the way for their broader use in research.
Expansion of Research Applications in Chemical Biology and Materials Science
The unique properties of deuterated compounds are being increasingly leveraged in fields beyond traditional pharmaceutical research.
Chemical Biology: Deuterium labeling is a powerful tool for probing enzyme mechanisms and protein-ligand interactions. The subtle changes in bond strength and vibrational frequencies upon deuteration can be used to map active sites and understand the dynamics of biological macromolecules.
Materials Science: The incorporation of deuterium into organic materials can influence their properties, such as thermal stability and optical characteristics. Deuterated compounds are being explored for applications in organic light-emitting diodes (OLEDs), polymers, and other advanced materials.
Computational Chemistry Approaches to Predict Deuterium Isotope Effects and Elucidate Reaction Pathways
Computational chemistry plays a crucial role in complementing experimental studies of deuterated compounds. Quantum mechanical calculations can be used to:
Predict Kinetic Isotope Effects: Theoretical models can accurately predict the magnitude of KIEs for different reaction mechanisms, helping to distinguish between competing pathways.
Elucidate Transition State Structures: Computational methods can provide detailed information about the geometry and energetics of transition states, offering a deeper understanding of how isotopic substitution influences reaction rates.
Model Enzyme-Substrate Interactions: Molecular dynamics simulations can be used to study the impact of deuteration on the binding and processing of substrates by enzymes.
The synergy between computational and experimental approaches is expected to continue to drive innovation in the field of deuterated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
